molecular formula C12H12N2O B2420470 3-(Pyridin-3-ylmethoxy)aniline CAS No. 105326-54-3

3-(Pyridin-3-ylmethoxy)aniline

Cat. No.: B2420470
CAS No.: 105326-54-3
M. Wt: 200.241
InChI Key: OBYWDUCMQAJQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-3-ylmethoxy)aniline is an organic compound with the molecular formula C12H12N2O It consists of a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromopyridine with 3-aminophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Another method involves the palladium-catalyzed cross-coupling reaction between 3-bromopyridine and 3-aminophenol using a palladium catalyst and a phosphine ligand. This reaction is performed under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate or sodium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

3-(Pyridin-3-ylmethoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-ylmethoxy)aniline
  • 3-(Pyridin-4-ylmethoxy)aniline
  • 3-(Pyridin-3-ylmethoxy)phenol

Uniqueness

3-(Pyridin-3-ylmethoxy)aniline is unique due to the specific positioning of the methoxy and aniline groups on the pyridine ring. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

3-(pyridin-3-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYWDUCMQAJQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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